molecular formula C10H12O2 B3057044 1-Methoxy-1-phenylpropan-2-one CAS No. 7624-24-0

1-Methoxy-1-phenylpropan-2-one

Cat. No.: B3057044
CAS No.: 7624-24-0
M. Wt: 164.2 g/mol
InChI Key: JBZKUMYCNPNIJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methoxy-1-phenylpropan-2-one is an organic compound with the molecular formula C10H12O2. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its pleasant odor and is soluble in organic solvents.

Preparation Methods

1-Methoxy-1-phenylpropan-2-one can be synthesized through several methods. One common laboratory method involves the reaction of phenylacetone with methanol in the presence of an acid catalyst. Industrially, it can be produced by the addition of methanol to propylene oxide using sodium hydroxide as a catalyst . Another method involves the Friedel-Crafts alkylation of chloroacetone with benzene in the presence of aluminum chloride .

Chemical Reactions Analysis

1-Methoxy-1-phenylpropan-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like aluminum chloride. Major products formed from these reactions include carboxylic acids, alcohols, and substituted aromatic compounds.

Scientific Research Applications

1-Methoxy-1-phenylpropan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methoxy-1-phenylpropan-2-one involves its interaction with various molecular targets. It can undergo metabolic transformations in the body, leading to the formation of active metabolites. These metabolites can interact with enzymes and receptors, influencing biochemical pathways and physiological processes .

Comparison with Similar Compounds

1-Methoxy-1-phenylpropan-2-one can be compared with similar compounds such as:

The presence of the methoxy group in this compound makes it unique, influencing its reactivity and applications in various fields.

Properties

IUPAC Name

1-methoxy-1-phenylpropan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-8(11)10(12-2)9-6-4-3-5-7-9/h3-7,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZKUMYCNPNIJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C1=CC=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00404281
Record name 1-methoxy-1-phenylpropan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7624-24-0
Record name 1-methoxy-1-phenylpropan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methoxy-1-phenylpropan-2-one
Reactant of Route 2
Reactant of Route 2
1-Methoxy-1-phenylpropan-2-one
Reactant of Route 3
Reactant of Route 3
1-Methoxy-1-phenylpropan-2-one
Reactant of Route 4
Reactant of Route 4
1-Methoxy-1-phenylpropan-2-one
Reactant of Route 5
Reactant of Route 5
1-Methoxy-1-phenylpropan-2-one
Reactant of Route 6
Reactant of Route 6
1-Methoxy-1-phenylpropan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.